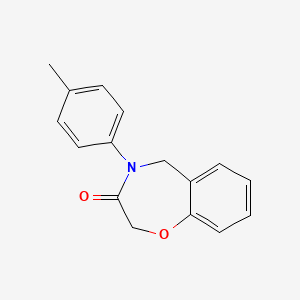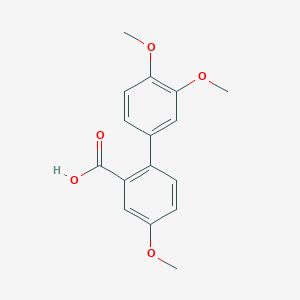
2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid (FDCP) is an organic compound belonging to the family of benzoic acids. FDCP is a white crystalline solid with a melting point of 156-158°C and a boiling point of 199-200°C. FDCP has a wide range of applications in scientific research, due to its unique structure and chemical properties. FDCP has been used in the synthesis of drugs, as a catalyst in organic synthesis, and as a fluorescent dye in biological studies.
作用机制
The mechanism of action of 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% is not fully understood. However, it is believed that 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% binds to target molecules, such as proteins or DNA, and modifies their structure and/or function. This binding is thought to be mediated by hydrogen bonding, electrostatic interactions, and van der Waals forces. In addition, 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% is believed to interact with other molecules, such as metal ions, to form complexes that can affect the structure and/or function of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% are not fully understood. However, it has been shown to interact with proteins, DNA, and other biomolecules, and may affect their structure and/or function. In addition, 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% has been shown to interact with metal ions and form complexes that can affect the structure and/or function of target molecules.
实验室实验的优点和局限性
The main advantages of using 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% in laboratory experiments are its low cost and availability, its low toxicity, and its wide range of applications. 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% is also relatively stable and can be stored for long periods of time. However, 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% can be difficult to synthesize, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
未来方向
Future research on 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% could focus on developing more efficient synthesis methods, understanding its mechanism of action, and exploring the biochemical and physiological effects of 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%. Additionally, further research could be conducted to explore the potential applications of 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% in drug design, as a catalyst in organic synthesis, and as a fluorescent dye in biological studies. Finally, research could be conducted to explore the potential toxic effects of 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% and to develop methods to reduce its toxicity.
合成方法
2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% can be synthesized from 2,3-dichlorobenzoic acid (DCBA) and 4-fluorobenzoyl chloride (FBC). The reaction requires a base, such as potassium carbonate, to catalyze the formation of the 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically carried out at room temperature and can be completed in a few hours.
科学研究应用
2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a fluorescent dye for the detection of proteins, DNA, and other biomolecules. 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% has also been used in the synthesis of drugs, such as antifungal and antiviral agents. In addition, 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% has been used as a catalyst in organic synthesis, as a reagent for the preparation of polymers and other materials, and as a ligand for the study of metal complexes.
属性
IUPAC Name |
2-(2,3-dichlorophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-8(12(11)15)10-6-7(16)4-5-9(10)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEGSTUDSCCBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681117 |
Source


|
| Record name | 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178742-29-4 |
Source


|
| Record name | 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide](/img/structure/B6364395.png)








